molecular formula C10H18O4 B1599897 Ethyl 4-tert-butoxy-3-oxobutanoate CAS No. 67354-35-2

Ethyl 4-tert-butoxy-3-oxobutanoate

Cat. No. B1599897
CAS RN: 67354-35-2
M. Wt: 202.25 g/mol
InChI Key: CVEFXRBXZIGLMA-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butoxy-3-oxobutanoate is a chemical compound with the CAS Number: 67354-35-2 . It is often used as an intermediate and reagent in chemical synthesis . It can be used to synthesize biologically active molecules or as a protecting group for organic synthesis reactions .


Synthesis Analysis

The synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate involves several steps. Initially, a suspension of sodium hydride in dimethyl formamide is treated with ethyl-4-chloroacetoacetate and then with tert-butyl alcohol. This mixture is maintained at 0° C. for 2 hours, then a further 2 hours at ambient temperature and then poured onto 2N hydrochloric acid/ice and then extracted four times with ethyl acetate. The resulting yellow oil is subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and petrol to give 4-tert-butoxy-3-oxo-butyric acid ethyl ester.


Molecular Structure Analysis

The molecular formula of Ethyl 4-tert-butoxy-3-oxobutanoate is C10H18O4 . The InChI code is 1S/C10H18O4/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3 . The molecular weight is 202.25 g/mol .


Chemical Reactions Analysis

Ethyl 4-tert-butoxy-3-oxobutanoate can be synthesized by reacting tetra-tert-butoxyboronic acid with ethyl acetate to generate tetra-tert-butoxyethylboronic acid ethyl ester . This can then react with acetic anhydride to generate ethyl 4-tert-butoxy-3-oxobutanoate .


Physical And Chemical Properties Analysis

Ethyl 4-tert-butoxy-3-oxobutanoate is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chiral Intermediate Synthesis

Ethyl 4-tert-butoxy-3-oxobutanoate plays a crucial role in the synthesis of chiral intermediates. For instance, it is used in the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin. This process involves selective methylation, Boc-protection, acylation, reduction, and oxidation steps, achieving an overall yield of about 41% (Zhang Xingxian, 2012).

Cancer Research

In cancer research, this compound is utilized in the total synthesis of (+)-trachyspic acid, a known tumor cell heparanase inhibitor. It undergoes various chemical reactions including aldol reaction, Pinnick oxidation, and tert-butyl esterification to produce high optical purity compounds, crucial for cancer therapeutic research (K. Morokuma et al., 2008).

Microbial Aldehyde Reductase Research

The compound is also significant in studying microbial aldehyde reductase. Research on enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a similar compound, reveals insights into the enzyme's behavior in organic solvent-water diphasic systems. This is pivotal for understanding enzymatic processes in non-aqueous environments (S. Shimizu et al., 1990).

Antimicrobial and Antioxidant Research

It is also a key player in synthesizing compounds with antimicrobial and antioxidant properties. For example, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative, exhibits notable antimicrobial and antioxidant activities, which are significant in pharmaceutical research (A. D. Kumar et al., 2016).

Safety And Hazards

The safety information for Ethyl 4-tert-butoxy-3-oxobutanoate includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxy]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEFXRBXZIGLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472839
Record name Ethyl 4-t-butoxyacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-tert-butoxy-3-oxobutanoate

CAS RN

67354-35-2
Record name Ethyl 4-(1,1-dimethylethoxy)-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67354-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-t-butoxyacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of sodium hydride (4.44 g, 60% dispersion in mineral oil) in dimethyl formamide (50 ml), at 0° C., was treated dropwise with ethyl-4-chloroacetoacetate (5 ml) and then with tert-butyl alcohol (7.08 ml). This mixture was maintained at 0° C. for 2 hours, then a further 2 hours at ambient temperature and then poured onto 2N hydrochloric acid/ice and then extracted four times with ethyl acetate. The combined extracts were washed with saturated aqueous sodium hydrogen carbonate solution, then with water, then with brine, then dried over magnesium sulfate and then evaporated. The resulting yellow oil was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and petrol (1:9, v/v) to give 4-tert-butoxy-3-oxo-butyric acid ethyl ester (5.20 g) as a yellow oil. TLC (silica, 1:4, v/v ethyl acetate/petrol): RF=0.51. NMR (400 MHz, CDCl3): δ 1.21 (9H, s), 1.28 (3H, t), 3.55 (2H, s), 4.19 (2H, q).
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
7.08 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
VTH Nguyen, BD Cam, Z Ahmed… - … für Naturforschung B, 2013 - degruyter.com
A new approach to γ-alkylidenetetronic acids is reported which is based on Me 3 SiOTf-catalyzed [3+2] cyclization of 4-tert-butoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with oxalyl …
Number of citations: 5 www.degruyter.com
SM Roberts - The Enzyme Catalysis Process: Energetics …, 2013 - books.google.com
… For example ethyl 4-tert-butoxy-3-oxobutanoate gave the hydroxy-ester (3) in 70% yield and 97% ee” The absolute configuration and optical purity of the reduction products depend on …
Number of citations: 0 books.google.com
SD Knight, LE Overman… - Journal of the American …, 1995 - ACS Publications
The first asymmetric total syntheses of (—)-strychnine, m-strychnine, and the Wieland—Gumlich aldehyde are described with full experimental details. The total synthesis of (-)-…
Number of citations: 194 pubs.acs.org
M Yoshikawa, M Saitoh, T Katoh, T Seki… - Journal of medicinal …, 2018 - ACS Publications
We report the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as a novel class of receptor interacting protein 1 (RIP1) kinase inhibitors. On the basis of the …
Number of citations: 77 pubs.acs.org
AA Thorave, PN Prajapati, JP Pethani, KC Kothari… - Tetrahedron …, 2009 - Elsevier
… peroxide (589 mg, 2.43 mmol, 1.7 mol%), sodium bicarbonate (14.4 g, 50%w/w) were added successively at 26 C with stirring to the solution of ethyl 4-tert-butoxy-3-oxobutanoate (6) (…
Number of citations: 3 www.sciencedirect.com
RCF Jones, KAM Duller, SIE Vulto - Journal of the Chemical Society …, 1998 - pubs.rsc.org
… Ethyl 4-tert-butoxy-3-oxobutanoate 8 and ethyl 4-benzyloxy-3-oxobutanoate 9 were … Ethyl 4-tert-butoxy-3-oxobutanoate 8 (2.02 g, 10.00 mmol) and pyrrolidine (0.90 cm3, 11.00 mmol) in …
Number of citations: 3 pubs.rsc.org
SM Roberts - The Enzyme Catalysis Process: Energetics …, 1989 - Springer
… For example ethyl 4-tert-butoxy-3-oxobutanoate gave the hydroxy-ester (3) in 70% yield and 97% ee7 The absolute configuration and optical purity of the reduction products depend on …
Number of citations: 4 link.springer.com
W Fan, W Li, X Ma, X Tao, X Li, Y Yao… - The Journal of …, 2011 - ACS Publications
A series of enantiomerically pure γ-heteroatom substituted β-hydroxy esters were synthesized with high enantioselectivities (up to 99.1% ee) by hydrogenation of γ-heteroatom …
Number of citations: 46 pubs.acs.org

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